molecular formula C17H16ClN3O4 B3458799 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide

Número de catálogo B3458799
Peso molecular: 361.8 g/mol
Clave InChI: IMHNGOIIRFHKRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mecanismo De Acción

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as PLCγ2 (phospholipase Cγ2) and BTK itself, leading to the activation of various signaling pathways. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B-cell malignancies.
Biochemical and physiological effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been shown to selectively inhibit BTK activity in CLL and NHL cells, with minimal effects on other kinases such as Tec, Itk, and Jak2. This selectivity may translate into a favorable safety profile in clinical trials. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has also been shown to induce apoptosis in B-cell malignancies, which is a desirable outcome for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide is its selectivity for BTK, which allows for more precise targeting of B-cell malignancies. Another advantage is its potent antitumor activity in preclinical models, which suggests that it may be effective in treating patients with CLL and NHL. However, there are also limitations to using N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide in lab experiments. For example, the optimal dose and schedule of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide may vary depending on the specific cancer type and stage, which may complicate the interpretation of results. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide may have off-target effects on other kinases in certain contexts, which may affect its efficacy and safety.

Direcciones Futuras

There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide. One direction is to investigate its efficacy in clinical trials for patients with CLL and NHL. Another direction is to explore its potential as a combination therapy with other targeted agents or immunotherapies. Additionally, further studies are needed to understand the mechanisms of resistance to BTK inhibitors such as N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide and to develop strategies to overcome resistance. Finally, there is a need for more preclinical studies to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide in other cancer types and in combination with other therapies.

Aplicaciones Científicas De Investigación

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide selectively inhibits BTK activity in CLL and NHL cells, leading to decreased cell viability and proliferation. In vivo studies have demonstrated that N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.

Propiedades

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-15-11-13(4-5-16(15)20-6-8-25-9-7-20)19-17(22)12-2-1-3-14(10-12)21(23)24/h1-5,10-11H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHNGOIIRFHKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.